molecular formula C20H17NO5 B1201786 Oxoglaucine CAS No. 5574-24-3

Oxoglaucine

Cat. No. B1201786
Key on ui cas rn: 5574-24-3
M. Wt: 351.4 g/mol
InChI Key: ZYKCETVKVRJFGD-UHFFFAOYSA-N
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Patent
US04093717

Procedure details

Oxoglaucine methiodide was prepared from oxoglaucine in accordance with the process of Example V. A 31 mg sample of oxoglaucine was refluxed in 8 ml of acetone until it completely dissolved (approximately 30 minutes) and then 0.75 ml of iodomethane was added. The solution was refluxed until it became brown. The crystals were then collected by filtration to yield 15 mg of the methiodide salt, mp 255 d.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]2[C:15]3[C:20]([C:21](=[O:22])[C:9]4=[C:10]2[C:5](=[CH:6][CH:7]=[N:8]4)[CH:4]=1)=[CH:19][C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=3.[I:27][CH3:28]>CC(C)=O>[CH3:28][N+:8]1[CH:7]=[CH:6][C:5]2[C:10]3=[C:11]([C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:15]2[C:20]([C:21](=[O:22])[C:9]=13)=[CH:19][C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=2.[I-:27] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=NC3=C2C(=C1OC)C4=CC(=C(C=C4C3=O)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=NC3=C2C(=C1OC)C4=CC(=C(C=C4C3=O)OC)OC
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved (approximately 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed until it
FILTRATION
Type
FILTRATION
Details
The crystals were then collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C[N+]1=C2C3=C(C4=CC(=C(C=C4C2=O)OC)OC)C(=C(C=C3C=C1)OC)OC.[I-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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